N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as GSK2981278, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound belongs to the class of thiazole derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Temperature-Dependent Polymorphism
This compound exhibits temperature-dependent polymorphism, which is crucial for understanding its physical properties and potential applications in materials science. The polymorphism is associated with crystallographic symmetry conversion, which can affect the compound’s solubility, stability, and bioavailability .
Biomedical Applications
The structural similarity of this compound to pyrazolopyridines suggests potential biomedical applications. Pyrazolopyridines have been studied for their use in various therapeutic areas, including as kinase inhibitors and antiprotozoal agents. This implies that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide could be explored for similar biomedical applications .
Synthesis of Complex Derivatives
The compound serves as an intermediate for the synthesis of more complex derivatives. These derivatives could have significant biological activities and could be used in the development of new pharmaceuticals .
Molecular Interaction Studies
The compound’s ability to form strong intermolecular interactions makes it an excellent candidate for studying non-covalent interactions within crystals. This is important for the design of new molecular materials with specific properties .
Crystallography Research
Its polymorphic nature makes it a subject of interest in crystallography research. Understanding the phase transitions and crystal packing can lead to the development of new crystalline materials .
Chemical Stability Research
Research into the stability of this compound under various conditions can provide insights into its chemical behavior. This is essential for its potential storage and use in various applications .
Heterocyclic Chemistry
As a heterocyclic compound, it is valuable for research in heterocyclic chemistry, which is fundamental to the discovery of new drugs and materials .
Non-Covalent Interaction Analysis
The compound’s structure allows for the analysis of charge-assisted and closed-shell non-covalent interactions, which are pivotal in the development of supramolecular chemistry .
Mechanism of Action
Target of Action
The compound N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a derivative of thiazole . Thiazole derivatives have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their versatile structure . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and stability .
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-3-1-10(2-4-12)13-9-21-15(18-13)19-14(20)11-5-7-17-8-6-11/h1-9H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWPJFWALCBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
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